1-(4-methyl-3-nitrobenzoyl)pyrrolidine
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Overview
Description
1-(4-methyl-3-nitrobenzoyl)pyrrolidine is an organic compound with the molecular formula C12H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzoyl group substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 4-methyl-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-3-nitrobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-(4-methyl-3-aminobenzoyl)pyrrolidine.
Substitution: Various substituted benzoyl pyrrolidines depending on the nucleophile used.
Oxidation: 1-(4-carboxy-3-nitrobenzoyl)pyrrolidine.
Scientific Research Applications
1-(4-methyl-3-nitrobenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-4-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the benzoyl group.
1-(4-methyl-3-aminobenzoyl)pyrrolidine: Reduction product of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine.
1-(4-carboxy-3-nitrobenzoyl)pyrrolidine: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methyl group on the benzoyl ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFXTHRGQCEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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